molecular formula C15H21N7O2 B2482465 N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine CAS No. 1251706-28-1

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine

Cat. No.: B2482465
CAS No.: 1251706-28-1
M. Wt: 331.38
InChI Key: IZSLCUBFJNAAOC-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a complex organic compound that features an imidazole ring, a pyrimidine ring, and a pyrrolidine ring

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Compounds with similar structures are often studied for their potential medicinal properties. Future research could involve further exploration of this compound’s biological activity, as well as optimization of its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the pyrimidine and pyrrolidine rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions often involve reagents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-1H-benzo[d]imidazol-2-amine
  • 3-(1H-imidazol-1-yl)propylamine
  • N-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonane

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methyl-5-nitro-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2/c1-12-13(22(23)24)14(21-8-2-3-9-21)19-15(18-12)17-5-4-7-20-10-6-16-11-20/h6,10-11H,2-5,7-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLCUBFJNAAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NCCCN2C=CN=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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